molecular formula C11H7BrN4 B3032342 2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine CAS No. 1439902-19-8

2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine

Cat. No. B3032342
CAS RN: 1439902-19-8
M. Wt: 275.10
InChI Key: GOGYPUORLJBFGR-UHFFFAOYSA-N
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Description

The compound "2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine" is a derivative of the triazolopyridine family, which is known for its biological activity and potential pharmaceutical applications. The presence of bromine in the compound suggests potential for further chemical modifications and applications in various chemical reactions.

Synthesis Analysis

The synthesis of related triazolopyridines has been reported using different methods. For instance, the synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its brominated analogue was achieved using N-Chlorosuccinimide (NCS) for hydrazones under mild conditions . Another method involved the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride to synthesize bis-triazolo-thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of triazolopyridines has been characterized using various spectroscopic techniques. For example, the structure of 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was confirmed by 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction, crystallizing in the monoclinic space group P 21/c . This detailed structural analysis is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions, which can be utilized for further diversification of the compound. For instance, bromo-triazolopyrimidines can undergo ring rearrangement to their [1,5-c] analogues and can be used in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . The presence of a bromine atom in the compound of interest suggests that it may also be amenable to similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines, such as their electrochemical behavior, have been studied. Compounds in this family have shown high ionization potentials and good affinity, indicating their stability and potential for electrochemical applications . The crystalline properties of these compounds, as determined by X-ray diffraction, provide insights into their solid-state characteristics and potential for forming stable complexes with metals .

Scientific Research Applications

Synthesis and Structural Analysis

  • Triazolopyridines, including 6-bromo variants, have been synthesized using N-Chlorosuccinimide for hydrazones under mild conditions. Their structure was characterized through various techniques, including X-ray diffraction, highlighting their potential in pharmaceutical applications due to biological activity (El-Kurdi et al., 2021).

Antimicrobial Applications

  • 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines exhibit potent antimicrobial properties. These compounds were synthesized via an iodine(III)-mediated oxidative approach, demonstrating significant antibacterial and antifungal activities (Prakash et al., 2011).

Electroluminescent Applications

  • Bipolar red host materials based on [1,2,4]triazolo[4,3-a]pyridine, like TPATP and TPAPTP, have been synthesized for use in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials show promise in enhancing electron transport and overall device performance (Kang et al., 2017).

Herbicidal Activity

  • Certain [1,2,4]triazolo[1,5-a]pyridine derivatives have shown excellent herbicidal activity against a broad spectrum of vegetation at low application rates. These findings underscore their potential in agricultural applications (Moran, 2003).

Anticancer and Antioxidant Properties

  • [1,2,4]Triazolo[1,5-a]pyridine derivatives exhibit significant anticancer and antioxidant activities. A study on these derivatives highlighted their potential in medical applications due to their effectiveness against cancer cells and their ability to inhibit oxidative stress (Smolsky et al., 2022).

Mechanism of Action

Target of Action

Similar compounds, such as triazolopyridines, have been reported to inhibit mitogen-activated protein (map) kinases . They also act as growth hormone secretagogues and antithrombotic agents .

Mode of Action

It’s known that triazolopyridines, a related class of compounds, act as inhibitors of map kinases . They likely bind to the active site of these enzymes, preventing their normal function and leading to a variety of downstream effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of MAP kinases . MAP kinases are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting these enzymes, the compound could potentially affect all of these processes.

Result of Action

Given its potential inhibition of map kinases , it could have a variety of effects, including altering cell proliferation, differentiation, and apoptosis.

Safety and Hazards

The safety and hazards of similar compounds have been identified. For example, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” are not provided, the triazolopyridine family of compounds continues to be of interest in pharmaceutical research due to their broad range of biological activities .

properties

IUPAC Name

6-bromo-3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-8-4-5-10-14-15-11(16(10)7-8)9-3-1-2-6-13-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGYPUORLJBFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207163
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439902-19-8
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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